3,3-Diethyl-2,4-dimethylpentane
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Overview
Description
3,3-Diethyl-2,4-dimethylpentane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its highly branched structure, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2,4-dimethylpentane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable precursor, such as 2,4-dimethylpentane, with ethyl groups. This can be done using a Friedel-Crafts alkylation reaction, where an alkyl halide (e.g., ethyl chloride) reacts with the precursor in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction. The reaction conditions typically include elevated temperatures and pressures to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-2,4-dimethylpentane, like other alkanes, primarily undergoes substitution reactions rather than addition reactions due to the lack of double or triple bonds. Common reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down larger molecules into smaller ones, often using heat and catalysts.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: Heat, catalysts such as zeolites.
Major Products
Halogenation: Haloalkanes (e.g., 3,3-Diethyl-2,4-dimethylpentyl chloride).
Combustion: Carbon dioxide (CO2) and water (H2O).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3,3-Diethyl-2,4-dimethylpentane has various applications in scientific research, particularly in the fields of chemistry and materials science. Its highly branched structure makes it a useful model compound for studying the effects of branching on physical properties such as boiling point, melting point, and density. Additionally, it can be used in the development of new catalytic processes and in the study of reaction mechanisms.
Mechanism of Action
As an alkane, 3,3-Diethyl-2,4-dimethylpentane does not have a specific mechanism of action in a biological context, as it is relatively inert. in chemical reactions, its mechanism of action involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. For example, during halogenation, the reaction proceeds via a free radical mechanism where the halogen molecule dissociates into radicals that react with the alkane.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylpentane
- 2,3-Dimethylpentane
- 3-Ethyl-2,2-dimethylpentane
Comparison
3,3-Diethyl-2,4-dimethylpentane is unique due to its specific branching pattern, which can significantly affect its physical properties compared to its isomers. For instance, the presence of two ethyl groups and two methyl groups at specific positions can lead to differences in boiling and melting points, as well as density, compared to other branched alkanes with similar molecular formulas.
Properties
CAS No. |
61868-92-6 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,3-diethyl-2,4-dimethylpentane |
InChI |
InChI=1S/C11H24/c1-7-11(8-2,9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
VVQOQVXGUMJNET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C)C(C)C |
Origin of Product |
United States |
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